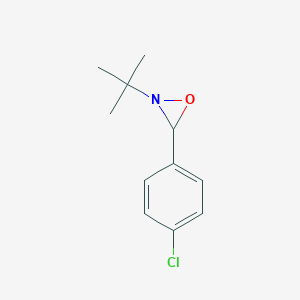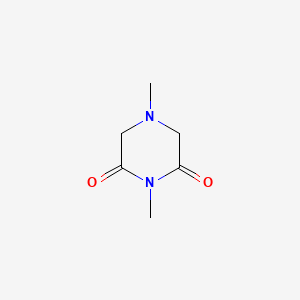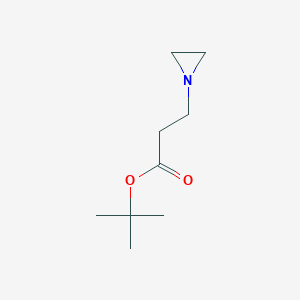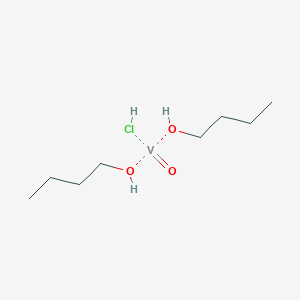
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. They are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine typically involves the reaction of tert-butylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to yield the desired oxaziridine . The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.
Analyse Chemischer Reaktionen
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the oxaziridine ring is opened by nucleophiles.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Chemistry: It is used as an oxygen and nitrogen transfer agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine involves the transfer of oxygen or nitrogen to a substrate. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridines such as:
- 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
- 2-tert-Butyl-3-(4-methoxyphenyl)oxaziridine
- 2-tert-Butyl-3-(4-fluorophenyl)oxaziridine
Eigenschaften
CAS-Nummer |
23898-60-4 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-tert-butyl-3-(4-chlorophenyl)oxaziridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-4-6-9(12)7-5-8/h4-7,10H,1-3H3 |
InChI-Schlüssel |
KMWYLOSTYMJTFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(O1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)


![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
silane](/img/structure/B14690547.png)


